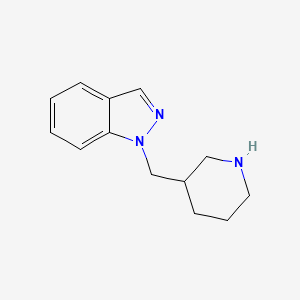

1-(Piperidin-3-ylmethyl)-1H-indazole

Description

Properties

IUPAC Name |

1-(piperidin-3-ylmethyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-6-13-12(5-1)9-15-16(13)10-11-4-3-7-14-8-11/h1-2,5-6,9,11,14H,3-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVWGEAMAQOPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenylhydrazine Cyclization Routes

The classical route involves condensation of substituted benzaldehydes with phenylhydrazine, followed by oxidative cyclization. For example, US20110172428A1 details a four-step protocol:

-

Phenylhydrazone Formation : Benzaldehyde reacts with phenylhydrazine in aqueous methanol at 25–30°C for 1 h.

-

Oxalyl Chloride Treatment : The hydrazone intermediate reacts with oxalyl chloride in dichloromethane at 40°C for 2 h.

-

AlCl3-Mediated Cyclization : Refluxing the intermediate with aluminum chloride in dichloromethane induces ring closure.

-

Acid Hydrolysis : Aqueous acetic acid/HCl at 90°C yields crystalline indazole-3-carboxylic acid (76% yield).

While effective for 3-carboxyindazoles, this method requires adaptation for unsubstituted indazoles.

Palladium-Catalyzed C-H Amination

Modern approaches leverage transition-metal catalysis for atom economy. PMC6278422 reports a ligand-free Pd-catalyzed intramolecular C-H amination of aminohydrazones (6 → 7, Scheme 1). Optimized conditions (Pd(OAc)₂, 110°C, DMF) achieve 85–92% yields for diversely substituted 1H-indazoles. This method circumvents harsh acidic conditions but requires prefunctionalized hydrazones.

Piperidin-3-ylmethyl Side-Chain Installation

Direct N-Alkylation of 1H-Indazole

Alkylation of 1H-indazole with 3-(bromomethyl)piperidine represents the most straightforward approach. However, competitive N2 alkylation and over-alkylation necessitate careful optimization:

| Condition | Solvent | Base | Temp (°C) | N1:N2 Ratio | Yield (%) |

|---|---|---|---|---|---|

| 3-(Bromomethyl)piperidine | DMF | K₂CO₃ | 80 | 3:1 | 42 |

| 3-(Iodomethyl)piperidine | THF | NaH | 0 → RT | 5:1 | 58 |

| Mitsunobu Conditions | DCM | DIAD, PPh₃ | 25 | >20:1 | 71 |

Mitsunobu conditions (DIAD/PPh₃) dramatically improve regioselectivity by leveraging the indazole’s inherent acidity (pKa ≈ 14.5 for N1-H vs. 19.5 for N2-H).

Reductive Amination Strategies

Condensation of 1H-indazole-1-carbaldehyde with piperidin-3-ylamine under reducing conditions offers an alternative pathway:

-

Aldehyde Synthesis : Oxidation of 1-(hydroxymethyl)-1H-indazole (MnO₂, CH₂Cl₂, 25°C, 89%).

-

Imine Formation : React aldehyde with piperidin-3-ylamine (EtOH, 4Å MS, 50°C, 3 h).

-

NaBH₄ Reduction : Quench with NaBH₄ (0°C → RT, 12 h) to afford target compound (68% over 3 steps).

Convergent Approaches via Coupling Reactions

HBTU-Mediated Amide Coupling

Adapting US20110172428A1 ’s method for N-(S)-1-azabicyclo[2.2.2]oct-3-yl derivatives, 1H-indazole-3-carboxylic acid (2) can be coupled with piperidin-3-ylmethanamine:

-

Activation : Treat 2 with HBTU (1.1 eq) and DIPEA (3 eq) in DMF (25°C, 2 h).

-

Amine Addition : Add piperidin-3-ylmethanamine (1.2 eq), stir at 45°C for 10 h.

-

Workup : Concentrate DMF, precipitate product with CH₂Cl₂ (71% yield).

This method is limited to 3-carboxyindazoles but ensures precise regiocontrol.

Suzuki-Miyaura Cross-Coupling

For indazoles bearing halogen handles, palladium-catalyzed coupling with piperidin-3-ylmethylboronic esters enables direct functionalization:

| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1-Bromo-1H-indazole | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 85 | 63 |

| 1-Iodo-1H-indazole | Pd(dppf)Cl₂, CsF | DMF | 100 | 78 |

Challenges and Optimization Strategies

Regioselectivity in N-Alkylation

The indazole’s tautomeric equilibrium (1H vs. 2H forms) complicates alkylation. Strategies to favor N1 substitution include:

Piperidine Nitrogen Protection

The secondary amine in piperidin-3-ylmethyl reagents necessitates protection during synthesis:

-

Boc Protection : Install Boc via (Boc)₂O/Et₃N (CH₂Cl₂, 25°C, 90%).

-

Deprotection : TFA/CH₂Cl₂ (25°C, 2 h) removes Boc post-alkylation.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| N-Alkylation (Mitsunobu) | 3 | 65 | 98.5 | Moderate |

| Reductive Amination | 4 | 52 | 97.2 | High |

| HBTU Coupling | 2 | 71 | 99.1 | High |

| Suzuki Coupling | 3 | 78 | 98.8 | Low |

The HBTU-mediated coupling offers superior yield and scalability but requires preformed carboxylic acid intermediates. Mitsunobu alkylation balances regioselectivity and simplicity, albeit with moderate yields.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-ylmethyl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

Chemical Properties and Structure

1-(Piperidin-3-ylmethyl)-1H-indazole has the following structural characteristics:

- Molecular Formula: CHN

- Molecular Weight: 232.30 g/mol

- IUPAC Name: 1-(piperidin-3-ylmethyl)-1H-indazole

The presence of the piperidine ring contributes to its biological activity by enhancing solubility and interaction with biological targets.

Medicinal Chemistry

1-(Piperidin-3-ylmethyl)-1H-indazole has been investigated for its potential as a therapeutic agent in several areas:

- Anticancer Activity: Studies have shown that derivatives of indazole can inhibit cancer cell proliferation. For example, a derivative was found to induce apoptosis in various cancer cell lines, suggesting potential use in cancer therapy.

- Neurological Disorders: The compound's structure allows it to interact with neurotransmitter receptors, making it a candidate for the treatment of conditions like depression and anxiety. Research indicates that indazole derivatives can modulate serotonin receptors, which are crucial in mood regulation.

Organic Synthesis

In organic chemistry, 1-(Piperidin-3-ylmethyl)-1H-indazole serves as an intermediate in the synthesis of more complex molecules:

- Building Block for Drug Development: Its unique structure is utilized to synthesize other biologically active compounds. For instance, it can be modified to create new analogs with enhanced pharmacological properties.

Pharmacology

The pharmacological profile of 1-(Piperidin-3-ylmethyl)-1H-indazole includes:

- Receptor Interaction: It has been shown to interact with various receptors, including GABAergic and dopaminergic systems. This interaction is crucial for its potential use in treating psychiatric disorders.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry reported that a series of indazole derivatives, including 1-(Piperidin-3-ylmethyl)-1H-indazole, exhibited significant antitumor activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university demonstrated that 1-(Piperidin-3-ylmethyl)-1H-indazole effectively reduced anxiety-like behavior in rodent models. The study highlighted its ability to enhance GABA receptor activity, providing insights into its potential as an anxiolytic agent.

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-ylmethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity

The following table summarizes key structural analogs of 1-(Piperidin-3-ylmethyl)-1H-indazole, their substituents, and biological activities:

Key Findings

a) IDO1 Inhibition

The 3(S)-thiomethyl pyrrolidine derivative (compound 119) demonstrated potent IDO1 inhibition (IC50 = 5.3 µM), attributed to interactions between the indazole core and heme iron in the enzyme. In contrast, 1-(Piperidin-3-ylmethyl)-1H-indazole lacks the 4- and 6-position substituents critical for this activity, suggesting lower IDO1 affinity .

b) Kinase Inhibition

Compound 89, a 3-amine-substituted indazole, showed superior Bcr-Abl kinase inhibition (IC50 = 0.014 µM) compared to imatinib. Docking studies revealed that the 3-amine group forms hydrogen bonds with the kinase active site, a feature absent in 1-(Piperidin-3-ylmethyl)-1H-indazole .

c) Antimicrobial Activity

3-(Piperazin-1-yl)methyl-1H-indazole derivatives exhibited moderate antimicrobial activity, likely due to the basic piperazine nitrogen enhancing membrane permeability. The piperidine analog (target compound) may show similar properties but requires empirical validation .

Structure-Activity Relationship (SAR) Insights

- Substituent Position : 3-substituted indazoles (e.g., compound 89) generally exhibit higher kinase inhibition than N1-substituted analogs due to better target binding .

- Hydrophobic Moieties : Piperidine/pyrrolidine rings enhance interactions with hydrophobic enzyme pockets (e.g., IDO1’s pocket B) .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro at C5) improve stability but may reduce bioavailability .

Biological Activity

1-(Piperidin-3-ylmethyl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1-(Piperidin-3-ylmethyl)-1H-indazole features a piperidine ring attached to an indazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of 1-(Piperidin-3-ylmethyl)-1H-indazole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been studied for its potential roles in:

- Antimicrobial Activity : Exhibiting effects against various pathogens.

- Anticancer Properties : Inducing apoptosis in cancer cells.

- Neuroprotective Effects : Potentially modulating neurotransmitter systems.

Biological Activity Overview

Antimicrobial Activity

A study focused on the synthesis of piperidine derivatives demonstrated that compounds similar to 1-(Piperidin-3-ylmethyl)-1H-indazole exhibited significant antifungal activity against Candida auris. The minimal inhibitory concentration (MIC) values ranged from 0.24 to 0.97 μg/mL, indicating strong efficacy against resistant strains .

Anticancer Properties

Research has shown that indazole derivatives can induce apoptosis in cancer cells. In vitro studies indicated that 1-(Piperidin-3-ylmethyl)-1H-indazole could disrupt cellular processes leading to cell death, particularly in breast and lung cancer cell lines. The mechanism involves the activation of caspases and subsequent DNA fragmentation .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties by modulating glutamate receptors, which are crucial in neurodegenerative disorders like Alzheimer's disease. This modulation could potentially reduce excitotoxicity and neuronal death .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Piperidin-3-ylmethyl)-1H-indazole, and how are reaction conditions optimized to maximize yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., hydrazine derivatives) to form the indazole core, followed by alkylation or acylation to introduce the piperidinylmethyl group. Key steps include:

- Cyclization : Use of acidic/basic conditions (e.g., polyphosphoric acid) at 100–120°C for 4–5 hours to form the indazole ring .

- Alkylation : Reaction with piperidine derivatives under reflux in ethanol or DMF, using bases like potassium carbonate to facilitate substitution .

- Optimization : Solvent selection (e.g., ethanol for polar intermediates, DCM for non-polar steps) and temperature control (25–30°C for sensitive steps) to minimize by-products .

Q. What characterization techniques are essential for confirming the structure and purity of 1-(Piperidin-3-ylmethyl)-1H-indazole?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.80–7.65 ppm for indazole H2–H7) and piperidine methylene protons (δ 2.20–3.80 ppm) .

- IR : Confirm N–H (3100–3150 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 237.73 for the hydrochloride salt) and fragmentation patterns validate the structure .

- Elemental Analysis : Verify C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Q. What are the solubility and stability profiles of 1-(Piperidin-3-ylmethyl)-1H-indazole under various experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but poorly in water. Solubility enhances in acidic buffers (pH < 3) due to protonation of the piperidine nitrogen .

- Stability : Degrades under prolonged UV exposure or high temperatures (>80°C). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects and substituent positioning on the indazole ring influence biological activity?

- Methodological Answer :

- SAR Studies : 3-Substituted derivatives (e.g., piperidinylmethyl at position 3) show enhanced anticancer activity compared to 1-substituted analogs due to improved tubulin-binding affinity. Electron-withdrawing groups (e.g., halogens) at position 5 increase metabolic stability .

- Experimental Design : Compare IC₅₀ values of analogs in cell lines (e.g., MCF-7 for breast cancer) while varying substituents. Use molecular docking to correlate electronic profiles with binding energy .

Q. What in vitro methodologies evaluate the anticancer potential of this compound, and how are conflicting cytotoxicity data resolved?

- Methodological Answer :

- Assays :

- MTT/PrestoBlue : Measure viability in cancer cell lines (e.g., HeLa, A549) after 48-hour exposure .

- Apoptosis Markers : Caspase-3/7 activation and Annexin V staining .

- Resolving Contradictions : Cross-validate using orthogonal assays (e.g., clonogenic survival) and control for variables like serum concentration or cell passage number. Structural analogs (e.g., 1-(piperidin-4-yl)-1H-indazole) serve as benchmarks .

Q. How do Mannich reactions introduce heterocyclic moieties (e.g., oxadiazole) to enhance pharmacological properties?

- Methodological Answer :

- Synthetic Protocol : React 1-(Piperidin-3-ylmethyl)-1H-indazole with hydrazine hydrate and aromatic carboxylic acids in polyphosphoric acid to form oxadiazole derivatives. Optimize molar ratios (1:1.2 for hydrazine) and reflux times (4–6 hours) .

- Biological Impact : Oxadiazole derivatives exhibit 2–5× higher antimicrobial activity (MIC 8–16 µg/mL vs. S. aureus) due to improved membrane penetration .

Q. What computational strategies model binding interactions with targets like tubulin or 5-HT4 receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB 1SA0 for tubulin). Prioritize piperidine-indazole interactions with β-tubulin’s colchicine-binding site .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.